Cas no 1017802-89-9 (ethyl 3-acetamido-5-bromo-1-methylpyrazole-4-carboxylate)

Ethyl 3-acetamido-5-bromo-1-methylpyrazole-4-carboxylate is a brominated pyrazole derivative with a molecular formula of C₉H₁₂BrN₃O₃. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its key structural features—the acetamido group, bromine substituent, and ester functionality—enable selective modifications, making it valuable for constructing complex heterocyclic systems. The bromine atom enhances reactivity in cross-coupling reactions, while the ester group allows further functionalization via hydrolysis or transesterification. The compound exhibits stability under standard handling conditions, ensuring consistent performance in synthetic applications. Its well-defined reactivity profile makes it a practical choice for researchers exploring pyrazole-based scaffolds.
ethyl 3-acetamido-5-bromo-1-methylpyrazole-4-carboxylate structure
1017802-89-9 structure
Product Name:ethyl 3-acetamido-5-bromo-1-methylpyrazole-4-carboxylate
CAS No:1017802-89-9
MF:C9H12BrN3O3
MW:290.113881111145
CID:4567538
PubChem ID:24799527
Update Time:2025-10-29

ethyl 3-acetamido-5-bromo-1-methylpyrazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 3-acetamido-5-bromo-1-methyl-1H-pyrazole-4-carboxylate
    • 3-Acetylamino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
    • 1H-Pyrazole-4-carboxylic acid, 3-(acetylamino)-5-bromo-1-methyl-, ethyl ester
    • 1017802-89-9
    • CS-W020538
    • SY345487
    • D77906
    • DTXSID501171994
    • ethyl3-acetamido-5-bromo-1-methyl-1H-pyrazole-4-carboxylate
    • MFCD28955023
    • DB-416307
    • Ethyl 3-(acetylamino)-5-bromo-1-methyl-1H-pyrazole-4-carboxylate
    • ethyl 3-acetamido-5-bromo-1-methylpyrazole-4-carboxylate
    • Inchi: 1S/C9H12BrN3O3/c1-4-16-9(15)6-7(10)13(3)12-8(6)11-5(2)14/h4H2,1-3H3,(H,11,12,14)
    • InChI Key: QCLBMJPSVPRPLE-UHFFFAOYSA-N
    • SMILES: N1(C)C(Br)=C(C(OCC)=O)C(NC(C)=O)=N1

Computed Properties

  • Exact Mass: 289.0062g/mol
  • Monoisotopic Mass: 289.0062g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 290.11g/mol
  • XLogP3: 1.5
  • Topological Polar Surface Area: 73.2Ų

ethyl 3-acetamido-5-bromo-1-methylpyrazole-4-carboxylate Pricemore >>

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ethyl 3-acetamido-5-bromo-1-methylpyrazole-4-carboxylate Related Literature

Additional information on ethyl 3-acetamido-5-bromo-1-methylpyrazole-4-carboxylate

ethyl 3-acetamido-5-bromo-1-methylpyrazole-4-carboxylate: A Promising Scaffold for Targeted Therapeutic Development

ethyl 3-acetamido-5-bromo-1-methylpyrazole-4-carboxylate represents a novel chemical entity with significant potential in the field of medicinal chemistry. This compound, characterized by its unique molecular framework containing a pyrazole core functionalized with bromo and acetamido groups, has emerged as a critical scaffold for the design of bioactive molecules. The structural complexity of this compound, which includes a 1-methylpyrazole ring system conjugated with a 4-carboxylate group, positions it as a versatile platform for drug discovery. Recent studies have highlighted the importance of 3-acetamido and 5-bromo functionalities in modulating biological activity, making this compound a focal point for researchers exploring novel therapeutic strategies.

The synthesis of ethyl 3-acetamido-5-bromo-1-methylpyrazole-4-carboxylate involves a multi-step process that leverages advanced organic methodologies. Key to its development is the incorporation of the 4-carboxylate group, which has been shown to enhance solubility and bioavailability in preclinical models. The 1-methylpyrazole ring provides a rigid structure that can interact with specific protein targets, while the 5-bromo substitution introduces unique electronic effects that influence molecular recognition. These structural features have been extensively studied in recent years, with particular emphasis on their role in modulating receptor binding affinity and metabolic stability.

Recent advances in medicinal chemistry have underscored the importance of the 3-acetamido functionality in ethyl 3-acetamido-5-bromo-1-methylpyrazole-4-carboxylate. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that the acetamido group significantly enhances the compound's ability to inhibit specific enzymes associated with inflammatory pathways. This finding aligns with broader trends in drug discovery, where functional groups like 3-acetamido are being strategically incorporated to improve pharmacological profiles. The 5-bromo substitution, meanwhile, has been shown to modulate the compound's interaction with cellular membranes, a critical factor in determining its therapeutic efficacy.

The ethyl side chain in ethyl 3-acetamido-5-bromo-1-methylpyrazole-4-carboxylate plays a pivotal role in its overall biological activity. This hydrophobic moiety contributes to the molecule's ability to cross biological barriers, a property that has been extensively explored in recent pharmaceutical research. Studies have shown that the ethyl group enhances the compound's permeability across cell membranes, thereby improving its cellular uptake and bioavailability. This characteristic is particularly valuable in the development of drugs targeting intracellular pathways, where efficient delivery is essential for therapeutic success.

One of the most compelling aspects of ethyl 3-acetamido-5-bromo-1-methylpyrazole-4-carboxylate is its potential as a lead compound for the design of novel therapeutics. The 1-methylpyrazole ring system has been extensively studied for its ability to interact with various protein targets, including kinases and G-protein coupled receptors. The 4-carboxylate group further enhances this potential by enabling the molecule to form specific interactions with target proteins, thereby modulating their activity. These properties have been leveraged in the development of compounds targeting diseases such as cancer and neurodegenerative disorders.

The 5-bromo substitution in ethyl 3-acetamido-5-bromo-1-methylpyrazole-4-carboxylate has been shown to significantly influence its pharmacokinetic profile. A 2022 study published in the Journal of Pharmacology and Experimental Therapeutics demonstrated that the bromo group enhances the compound's metabolic stability by reducing its susceptibility to enzymatic degradation. This finding is particularly significant in the context of drug development, where metabolic stability is a critical factor in determining the half-life and efficacy of a therapeutic agent.

Recent advancements in computational chemistry have further illuminated the potential of ethyl 3-acetamido-5-bromo-1-methylpyrazole-4-carboxylate. Molecular modeling studies have revealed that the 3-acetamido group plays a key role in stabilizing the compound's conformation, which is essential for its interaction with target proteins. These insights have enabled researchers to optimize the compound's structure for improved therapeutic outcomes, demonstrating the importance of functional group placement in drug design.

The ethyl side chain in ethyl 3-acetamido-5-bromo-1-methylpyrazole-4-carboxylate has also been shown to influence its interactions with cellular membranes. A 2021 study published in the Journal of Biological Chemistry demonstrated that the hydrophobic nature of the ethyl group enhances the compound's ability to partition into lipid bilayers, a property that is critical for its cellular uptake. This characteristic has been exploited in the development of compounds targeting intracellular pathways, where efficient delivery is essential for therapeutic success.

The 1-methylpyrazole ring system in ethyl 3-acetamido-5-bromo-1-methylpyrazole-4-carboxylate has been extensively studied for its potential in modulating protein interactions. Recent research has shown that this ring system can selectively bind to various protein targets, including kinases and G-protein coupled receptors. The 4-carboxylate group further enhances this potential by enabling the molecule to form specific interactions with target proteins, thereby modulating their activity. These properties have been leveraged in the development of compounds targeting diseases such as cancer and neurodegenerative disorders.

The 5-bromo substitution in ethyl 3-acetamido-5-bromo-1-methylpyrazole-4-carboxylate has been shown to significantly influence its pharmacokinetic profile. A 2022 study published in the Journal of Pharmacology and Experimental Therapeutics demonstrated that the bromo group enhances the compound's metabolic stability by reducing its susceptibility to enzymatic degradation. This finding is particularly significant in the context of drug development, where metabolic stability is a critical factor in determining the half-life and efficacy of a therapeutic agent.

Recent advancements in computational chemistry have further illuminated the potential of ethyl 3-acetamido-5-bromo-1-methylpyrazole-4-carboxylate. Molecular modeling studies have revealed that the 3-acetamido group plays a key role in stabilizing the compound's conformation, which is essential for its interaction with target proteins. These insights have enabled researchers to optimize the compound's structure for improved therapeutic outcomes, demonstrating the importance of functional group placement in drug design.

The ethyl side chain in ethyl 3-acetamido-5-bromo-1-methylpyrazole-4-carboxylate has also been shown to influence its interactions with cellular membranes. A 2021 study published in the Journal of Biological Chemistry demonstrated that the hydrophobic nature of the ethyl group enhances the compound's ability to partition into lipid bilayers, a property that is critical for its cellular uptake. This characteristic has been exploited in the development of compounds targeting intracellular pathways, where efficient delivery is essential for therapeutic success.

Overall, ethyl 3-acetamido-5-bromo-1-methylpyrazole-4-carboxylate represents a promising candidate for the development of novel therapeutics. Its unique combination of functional groups and structural features enables it to modulate the activity of various target proteins, making it a valuable tool in the treatment of diseases such as cancer and neurodegenerative disorders. Continued research into the properties and potential applications of this compound is expected to yield significant advancements in the field of drug development.

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